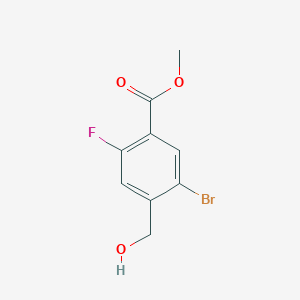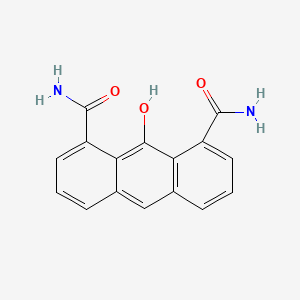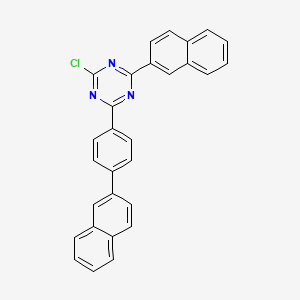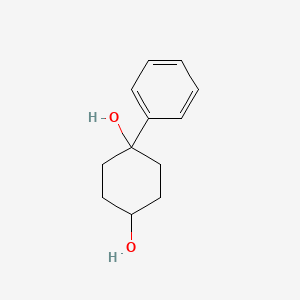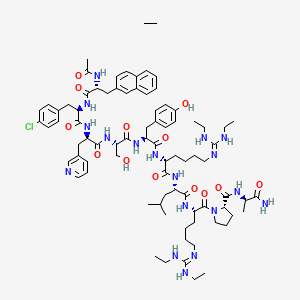
4-(4-Phenylpyridin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2 and a molecular weight of 256.31 g/mol . It is characterized by a yellow solid appearance and a melting point range of 135 to 139 °C . This compound is notable for its structural composition, which includes a phenyl group attached to a pyridine ring, further connected to a benzonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpyridin-2-yl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzoyl chloride with an alkanesulphonamide and a phosphorus compound under controlled temperature conditions . Another method utilizes the green synthesis approach, where benzaldehyde reacts with hydroxylamine hydrochloride in the presence of an ionic liquid, which acts as a recycling agent . This method is advantageous due to its mild reaction conditions and the elimination of metal salt catalysts.
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the use of benzoyl chloride and alkanesulphonamide under high-temperature conditions. The green synthesis method mentioned above is also gaining traction due to its environmental benefits and efficiency .
化学反応の分析
Types of Reactions
4-(4-Phenylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
科学的研究の応用
4-(4-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
作用機序
The mechanism of action of 4-(4-Phenylpyridin-2-yl)benzonitrile involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the context of its application and the specific reactions it undergoes .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(4-Phenylpyridin-2-yl)benzonitrile include:
- Benzo[4,5]imidazo[1,2-a]pyridine
- (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
- (4-fluorophenyl)-acrylonitrile
- Benzo[f]chromen-3-one
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl group, pyridine ring, and benzonitrile moiety makes it a versatile compound in various chemical reactions and applications.
特性
分子式 |
C18H12N2 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC名 |
4-(4-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-13-14-6-8-16(9-7-14)18-12-17(10-11-20-18)15-4-2-1-3-5-15/h1-12H |
InChIキー |
DTCYDBANUBMSPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


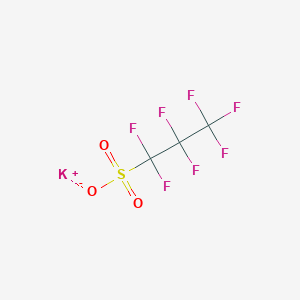
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
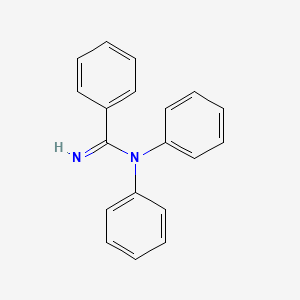
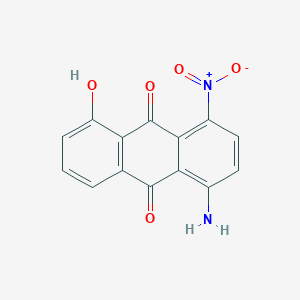
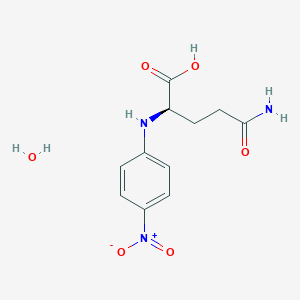

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
